5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, a carbonyl group at the 2nd position, and a nitrile group at the 3rd position
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile are currently unknown
Pharmacokinetics
The compound’s solubility and lipophilicity suggest that it may have good bioavailability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the bromination of 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Reduction Reactions: Hydroxylated pyridine derivatives.
Oxidation Reactions: Carboxylated pyridine derivatives.
Scientific Research Applications
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the nitrile group at the 3rd position, which imparts distinct chemical reactivity and potential biological activity compared to its carboxylic acid, carboxylate, and carboxamide analogs. The nitrile group can participate in various chemical transformations, making this compound a versatile intermediate in organic synthesis.
Biological Activity
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS Number: 1126779-29-0) is a compound belonging to the dihydropyridine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H5BrN2O, with a molecular weight of approximately 213.03 g/mol. The structure features a bromine atom at the 5-position and a carbonitrile group at the 3-position, which may influence its biological properties.
Structural Information
Property | Value |
---|---|
Molecular Formula | C7H5BrN2O |
Molecular Weight | 213.03 g/mol |
IUPAC Name | 5-bromo-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile |
SMILES | CN1C=C(C=C(C1=O)C#N)Br |
InChI | InChI=1S/C7H5BrN2O/c1-10-4-6(8)2-5(3-9)7(10)11/h2,4H,1H3 |
Case Studies and Research Findings
While specific literature directly addressing the biological activity of this compound is limited, related studies provide insights into its potential applications:
-
Antifungal Activity Study:
A study investigating various dihydropyridine derivatives found that certain compounds exhibited significant antifungal activity against Candida albicans and Aspergillus niger. This highlights the potential for similar activity in 5-Bromo derivatives . -
Calcium Channel Modulation:
Research on calcium channel antagonists within the dihydropyridine class has demonstrated their effectiveness in reducing hypertension and improving cardiovascular health. This suggests that 5-Bromo derivatives may also possess similar cardiovascular benefits . -
Structure–Activity Relationship (SAR):
Investigations into SAR have shown that modifications at specific positions on the dihydropyridine ring can enhance biological activity. Future studies should explore how the bromine substitution affects the bioactivity of this compound compared to its analogs .
Properties
IUPAC Name |
5-bromo-1-methyl-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-10-4-6(8)2-5(3-9)7(10)11/h2,4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKBEVODXFFZTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126779-29-0 |
Source
|
Record name | 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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